![molecular formula C26H25N3O4 B2977205 N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 899923-57-0](/img/no-structure.png)

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Cyanoacetamides, which are similar to the queried compound, are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Applications De Recherche Scientifique

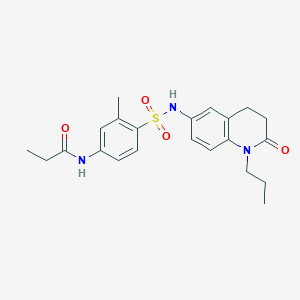

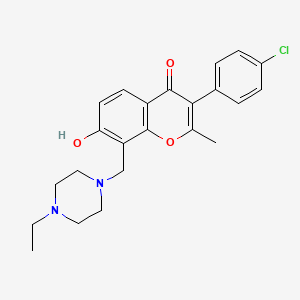

Synthesis and Characterization for Antimicrobial Purposes

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide and its derivatives have been synthesized and characterized with potential applications as antimicrobial agents. For instance, a study outlines the synthesis of new quinazolines, demonstrating their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, among others, highlighting their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Allelochemical Transformations

Research into allelochemicals from crops like wheat, rye, and maize has identified transformation products of benzoxazolinones, including compounds related to this compound. These transformation products, such as aminophenoxazinones, malonamic acids, and acetamides, play crucial roles in plant defense and soil health. Understanding their microbial transformation in soil environments is essential for exploiting the allelopathic properties of these crops to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Dopamine Antagonist Potential

The compound's derivatives have been explored for their potential neuroleptic activity, particularly as dopamine antagonists. Synthesis and evaluation of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are ring-opened analogs of apomorphine, have shown dopamine antagonist properties by in vitro studies. Although in vivo evaluation did not substantiate their effectiveness as antipsychotic agents compared with standard neuroleptic drugs, these findings open avenues for further research in neuroscience and pharmacology (Ellefson, Prodan, Brougham, & Miller, 1980).

Environmental and Ecotoxicological Implications

The compound and its derivatives, including benzoxazinones and their microbial transformation products, have been the subject of ecotoxicological studies. These studies aim to understand the environmental impact of such compounds, particularly their toxicity to aquatic organisms like Daphnia magna. The research provides insights into the natural and synthetic pesticides' ecotoxic effects, facilitating safer environmental management practices (Lo Piparo et al., 2006).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide involves the condensation of 4-methoxybenzoyl chloride with ethyl benzylacetate to form 4-methoxyphenyl ethyl benzylacetate. This intermediate is then reacted with anthranilic acid to form 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid, which is subsequently converted to the final product through reaction with benzylamine and acetic anhydride.", "Starting Materials": [ "4-methoxybenzoyl chloride", "ethyl benzylacetate", "anthranilic acid", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzoyl chloride with ethyl benzylacetate in the presence of a base such as triethylamine to form 4-methoxyphenyl ethyl benzylacetate.", "Step 2: Reaction of 4-methoxyphenyl ethyl benzylacetate with anthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid.", "Step 3: Conversion of 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid to N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide through reaction with benzylamine and acetic anhydride in the presence of a catalyst such as pyridine." ] } | |

| 899923-57-0 | |

Formule moléculaire |

C26H25N3O4 |

Poids moléculaire |

443.503 |

Nom IUPAC |

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C26H25N3O4/c1-3-27(17-19-9-5-4-6-10-19)24(30)18-28-23-12-8-7-11-22(23)25(31)29(26(28)32)20-13-15-21(33-2)16-14-20/h4-16H,3,17-18H2,1-2H3 |

Clé InChI |

QOUSFENLWKTEDU-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2977127.png)

![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)

![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)but-2-ynamide](/img/structure/B2977131.png)

![(E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile](/img/structure/B2977139.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)

![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)

![N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2977144.png)